N-Benzyl-N-methyl-N'-(2,3,4,5-tetrachlorophenyl)urea
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Overview
Description
N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea typically involves the reaction of benzylamine, methylamine, and 2,3,4,5-tetrachlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)thiourea
- N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)carbamate
- N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)guanidine
Uniqueness
N-Benzyl-N-methyl-N’-(2,3,4,5-tetrachlorophenyl)urea is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
113470-82-9 |
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Molecular Formula |
C15H12Cl4N2O |
Molecular Weight |
378.1 g/mol |
IUPAC Name |
1-benzyl-1-methyl-3-(2,3,4,5-tetrachlorophenyl)urea |
InChI |
InChI=1S/C15H12Cl4N2O/c1-21(8-9-5-3-2-4-6-9)15(22)20-11-7-10(16)12(17)14(19)13(11)18/h2-7H,8H2,1H3,(H,20,22) |
InChI Key |
VIYSTHOYIWIVTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)NC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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